O,O-Diethyl S-phenyl phosphorothioate chemical properties and structure
O,O-Diethyl S-phenyl phosphorothioate chemical properties and structure
An In-Depth Technical Guide to O,O-Diethyl S-phenyl phosphorothioate: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
Introduction
O,O-Diethyl S-phenyl phosphorothioate is an organophosphorus compound belonging to the phosphorothioate class of molecules. These compounds are characterized by the presence of a sulfur atom that replaces one of the oxygen atoms in a phosphate group, a substitution that imparts unique chemical and biological properties. While not as widely known as some commercial pesticides or drugs, O,O-Diethyl S-phenyl phosphorothioate serves as a crucial reference compound for researchers in agrochemical development, medicinal chemistry, and environmental science. Its structure makes it an excellent model for studying the reactivity of the phosphorothioate linkage, a moiety of great interest in the development of nuclease-resistant antisense oligonucleotides and novel insecticides.[1][2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and analytical methodologies, tailored for professionals in research and development.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its identity and core physical properties. These data points are critical for everything from experimental design to safety assessments.
Table 1: Chemical Identifiers for O,O-Diethyl S-phenyl phosphorothioate
| Identifier | Value | Source(s) |
| CAS Number | 1889-58-3 | [3][4] |
| Molecular Formula | C₁₀H₁₅O₃PS | [3][4] |
| Molecular Weight | 246.26 g/mol | [3][4] |
| InChI Key | GFWPLRWWFQJJOL-UHFFFAOYSA-N | |
| SMILES | O=P(OCC)(SC1=CC=CC=C1)OCC | [5] |
Table 2: Physicochemical and Computed Properties
| Property | Value | Significance and Application Context | Source(s) |
| Physical Form | Colorless to light-yellow liquid/oily liquid | Influences handling, storage, and formulation choices. | [6] |
| Purity | ≥97% (typical commercial grade) | High purity is essential for use as an analytical standard or in mechanistic studies to avoid confounding results. | |
| Storage Conditions | Store in a refrigerator (2-8°C), in a dry, well-ventilated place. Keep container tightly sealed. | Essential for preventing degradation via hydrolysis or oxidation, ensuring long-term stability. | [3][5] |
| Topological Polar Surface Area (TPSA) | 60.8 Ų | This value suggests moderate cell membrane permeability, a key parameter in drug and pesticide design. | [4] |
| Rotatable Bond Count | 6 | The number of rotatable bonds indicates molecular flexibility, which can influence its binding affinity to biological targets. | [4] |
| Hydrogen Bond Acceptor Count | 4 | Affects solubility in protic solvents and potential interactions with biological macromolecules. | [4] |
Molecular Structure and Spectroscopic Characterization
The arrangement of atoms and bonds in O,O-Diethyl S-phenyl phosphorothioate dictates its reactivity and interaction with its environment. The structure features a central phosphorus(V) atom bonded to an oxygen (a phosphoryl group), two ethoxy groups, and a thiophenyl group.
Caption: Core structure of O,O-Diethyl S-phenyl phosphorothioate.
Spectroscopic analysis provides empirical validation of this structure. While a complete dataset from a single source is not available, published data for this compound allows for a composite understanding.[6]
Table 3: Summary of NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Information | Structural Assignment |
| ¹H NMR | ~7.3-7.6 | Multiplet | Aromatic protons of the phenyl group. |
| ~4.1-4.2 | Doublet of quartets (dq) | Methylene protons (-O-CH₂-) of the ethoxy groups, coupled to both phosphorus and methyl protons. | |
| ~1.3 | Triplet (t) | Methyl protons (-CH₃) of the ethoxy groups, coupled to the methylene protons. | |
| ¹³C NMR | ~126-135 | Doublets (due to P-C coupling) | Aromatic carbons of the phenyl group. |
| ~64 | Doublet (due to P-O-C coupling) | Methylene carbons (-O-CH₂-) of the ethoxy groups. | |
| ~16 | Doublet (due to P-O-C-C coupling) | Methyl carbons (-CH₃) of the ethoxy groups. | |
| ³¹P NMR | ~21.7 | Singlet | Phosphorus atom in the phosphorothioate core. |
Causality Insight: The characteristic downfield shift of the phosphorus atom in the ³¹P NMR spectrum is indicative of the P=O environment, while the couplings observed in the ¹H and ¹³C NMR spectra are definitive proof of the connectivity between the ethyl groups and the phosphorus center through an oxygen atom.
Synthesis and Purification
The synthesis of phosphorothioates can be challenging, often requiring harsh reagents or complex purification steps. A notable advancement is the development of a metal- and solvent-free protocol, which represents a greener and more efficient approach.[6]
Experimental Protocol: Metal- and Solvent-Free Synthesis
This protocol is adapted from a published procedure for the synthesis of various phosphorothioates.[6]
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Reagent Preparation: In a clean, dry reaction vessel, combine diphenyl disulfide (1 equivalent) and diethyl phosphite (1 equivalent).
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Initiation: The reaction is typically initiated by gentle heating (e.g., 50-70°C) or can proceed at room temperature over a longer period. The absence of a solvent ensures maximum reactant concentration.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the diethyl phosphite signal and the appearance of the product signal around 21.7 ppm.
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Work-up and Purification: Upon completion, the crude product, an oily liquid, is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure O,O-Diethyl S-phenyl phosphorothioate. The self-validating aspect of this protocol lies in the clean conversion observed via NMR, with minimal side products under these optimized conditions.
Caption: Major degradation pathways for O,O-Diethyl S-phenyl phosphorothioate.
Applications and Biological Context
While not a commercial end-product itself, O,O-Diethyl S-phenyl phosphorothioate and its derivatives are relevant in several high-stakes research areas.
-
Nerve Agent Decontamination Research: Its use as a simulant for highly toxic V-type nerve agents is invaluable. [7]Studying its rapid, catalytic degradation provides a safer yet chemically relevant model for developing effective decontamination technologies for chemical warfare agents. The millions-fold rate acceleration achieved with lanthanide catalysts highlights a promising avenue for neutralizing these threats. [7]
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Insecticide Development: Organophosphorus compounds are a cornerstone of modern agriculture, primarily acting as inhibitors of the enzyme acetylcholinesterase (AChE) in insects. [1][8]Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis and death. [9]While the specific insecticidal activity of O,O-Diethyl S-phenyl phosphorothioate is not widely reported, its structural class is directly linked to this mechanism. For instance, the related compound fensulfothion is a known insecticide. [10]Therefore, this molecule serves as a scaffold for designing new AChE inhibitors with potentially improved selectivity or environmental profiles.
-
Pro-drug and Medicinal Chemistry: The phosphorothioate moiety is a critical component in medicinal chemistry, most famously in antisense oligonucleotide therapeutics. Replacing a non-bridging oxygen with sulfur in the phosphate backbone of DNA or RNA analogues prevents their rapid degradation by cellular nucleases. [11][12]While this small molecule is not itself a therapeutic, it provides a simple system to study the chemical properties and metabolic fate of the P-S bond, which is fundamental to the stability and efficacy of these advanced drugs. [13]
Analytical Methodologies
Robust analytical methods are required to ensure the purity, stability, and quantification of O,O-Diethyl S-phenyl phosphorothioate in various matrices. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Protocol: Reversed-Phase HPLC Analysis
This hypothetical protocol is based on standard methods for analyzing small, moderately polar organic molecules.
-
System Preparation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is required.
-
Mobile Phase: Prepare a mobile phase consisting of an isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) Acetonitrile:Water.
-
Sample Preparation: Accurately weigh and dissolve the O,O-Diethyl S-phenyl phosphorothioate sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (leveraging the UV absorbance of the phenyl ring).
-
-
Data Analysis: The purity of the compound is determined by integrating the area of the main peak and any impurity peaks. Quantification can be achieved by running a calibration curve with certified reference standards. This system is self-validating through the inclusion of standards and system suitability tests (e.g., peak symmetry, retention time stability).
Caption: Analytical workflow for HPLC analysis of the target compound.
Safety and Handling
As with all organophosphorus compounds, O,O-Diethyl S-phenyl phosphorothioate must be handled with care. It is classified as harmful if swallowed and causes skin and eye irritation. Table 4: Key Safety and Handling Procedures
| Aspect | Procedure | Rationale | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent contact with eyes and skin, which are primary routes of exposure. | [3] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. | To minimize inhalation exposure and prevent accidental contact. Organophosphates can be neurotoxic. | [3][14] |
| Accidental Release | Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. | To contain the spill and prevent environmental contamination. Do not let the product enter drains. | [3] |
| First Aid (Skin Contact) | Wash off immediately with soap and plenty of water. Consult a physician. | To remove the chemical and mitigate skin irritation or absorption. | [3] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Consult a physician immediately. | To prevent further absorption and avoid aspiration into the lungs. | [3] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. | To ensure environmental safety and regulatory compliance. | [3] |
Conclusion
O,O-Diethyl S-phenyl phosphorothioate is a valuable molecule whose significance lies not in direct commercial application, but in its role as a versatile tool for scientific advancement. Its well-defined structure provides a platform for studying fundamental reaction mechanisms, developing novel catalytic detoxification systems for chemical warfare agents, and serving as a structural template in the design of new agrochemicals. The technical data, protocols, and safety information compiled in this guide are intended to empower researchers and drug development professionals to utilize this compound effectively and safely in their pursuit of innovation. Future research could further explore its specific interactions with biological targets like acetylcholinesterase or expand its use in developing novel catalytic systems for environmental remediation.
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